molecular formula C26H23NO4 B6604991 (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid CAS No. 2137144-22-8

(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B6604991
CAS No.: 2137144-22-8
M. Wt: 413.5 g/mol
InChI Key: WWSFLLHVJANZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(17-8-2-1-3-9-17)14-18(15-26)27-25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFLLHVJANZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid is a synthetic compound notable for its unique cyclobutane structure and the presence of a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1), which plays a crucial role in cancer immunotherapy.

Chemical Structure and Properties

The molecular formula of this compound is C_{23}H_{23}N_{O}_{4}, with a molecular weight of approximately 365.43 g/mol. The structure features a cyclobutane ring with various functional groups that enhance its reactivity and biological activity.

Structural Features

ComponentDescription
Cyclobutane RingA four-membered carbon ring that contributes to the compound's unique reactivity.
Fluorene MoietyEnhances stability and lipophilicity, making it suitable for pharmaceutical applications.
Carboxylic Acid GroupProvides acidic properties that may influence biological interactions.
Amino GroupCan participate in hydrogen bonding and other interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy.

The compound primarily functions as an inhibitor of PD-L1, which is crucial in regulating immune responses against tumors. By inhibiting PD-L1, this compound can enhance T-cell activation and proliferation, thereby improving anti-tumor immunity.

Case Studies

  • Inhibition of PD-L1 : In vitro studies have demonstrated that this compound effectively binds to PD-L1, blocking its interaction with PD-1 on T-cells. This inhibition leads to increased T-cell activity against cancer cells.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anti-cancer agent.
  • Animal Models : Preclinical studies using mouse models have shown that administration of this compound led to significant tumor regression compared to control groups.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the lipophilic nature imparted by the fluorene moiety. Toxicological studies indicate a relatively low toxicity profile at therapeutic doses, although further studies are necessary to fully characterize its safety.

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